molecular formula C9H7ClO2 B267718 2-Chloro-cis-cinnamic acid

2-Chloro-cis-cinnamic acid

Cat. No.: B267718
M. Wt: 182.6 g/mol
InChI Key: KJRRTHHNKJBVBO-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-cis-cinnamic acid is a synthetic cis-isomer of cinnamic acid that serves as a valuable scaffold in antimicrobial and chemosensitization research. Cinnamic acid derivatives are extensively investigated for their bioactivity, particularly against drug-resistant pathogens . The structural configuration of this compound is significant, as studies indicate that the cis-isomeric form of certain cinnamic acids can exhibit notably enhanced biological activity compared to their trans counterparts; for instance, cis-cinnamic acid has demonstrated a much lower minimum bactericidal concentration against Mycobacterium tuberculosis than the trans-isomer . The primary research value of this compound lies in its potential as an antibacterial agent and an antifungal chemosensitizer. Chloro- and methyl- substituted cinnamic acids have shown promising activity in sensitizing fungal pathogens to conventional cell wall-disrupting agents like caspofungin, helping to overcome drug tolerance . This makes it a compound of interest for developing novel intervention strategies against resistant strains of bacteria and fungi, including HLAR (high-level aminoglycoside resistant) and VRE (vancomycin-resistant Enterococcus ) enterococci . Its mechanism of action is believed to involve targeting fungal cell wall integrity and antioxidant defense systems, thereby compromising cellular stability and enhancing the efficacy of co-administered antifungal drugs . This product is intended for research applications in microbiology, medicinal chemistry, and drug discovery. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7ClO2

Molecular Weight

182.6 g/mol

IUPAC Name

(Z)-3-(2-chlorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H7ClO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5-

InChI Key

KJRRTHHNKJBVBO-WAYWQWQTSA-N

SMILES

C1=CC=C(C(=C1)C=CC(=O)O)Cl

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\C(=O)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Chloro Cis Cinnamic Acid

Stereoselective Synthesis of 2-Chloro-cis-cinnamic Acid

The precise spatial arrangement of atoms, or stereochemistry, is crucial in determining the properties and activity of a molecule. For this compound, achieving the cis (or Z) configuration of the double bond is a key synthetic challenge.

Enantioselective Approaches to this compound Synthesis

Enantioselective synthesis, which produces a specific enantiomer (a non-superimposable mirror image) of a chiral molecule, is of paramount importance in fields like pharmaceuticals. However, this compound itself is not chiral. Therefore, direct enantioselective synthesis is not applicable. Enantioselective methods would become relevant if a chiral center were introduced into the molecule, for instance, by substitution on the acrylic acid backbone. Currently, there is no specific literature detailing enantioselective approaches for derivatives of this compound.

Diastereoselective Methods in this compound Formation

Diastereoselective reactions are crucial when a molecule has multiple stereocenters, aiming to form one diastereomer over others. Similar to the case of enantioselectivity, the parent this compound molecule does not possess multiple stereocenters. Diastereoselective methods would be pertinent in the synthesis of more complex derivatives. General strategies for diastereoselective synthesis of functionalized cinnamic acids often involve reactions like aldol condensations or Wittig-type reactions with chiral auxiliaries or catalysts, but specific applications to this compound are not reported.

Catalytic Synthesis Routes to this compound

Catalysis offers efficient and sustainable pathways for chemical transformations. Both transition metal catalysis and organocatalysis are powerful tools in modern organic synthesis.

Transition Metal-Catalyzed Syntheses Involving this compound

Organocatalytic Strategies for this compound Production

Organocatalysis utilizes small organic molecules to catalyze reactions. These methods are attractive due to their often mild reaction conditions and reduced metal contamination. While organocatalytic methods for the synthesis of various cinnamic acid derivatives have been developed, for instance, through aldol or Knoevenagel-type reactions, their specific application to produce this compound has not been detailed in the literature. The development of a stereoselective organocatalytic route would be a significant advancement.

Novel Synthetic Strategies for this compound

A common strategy for obtaining the cis isomer of cinnamic acids is through the isomerization of the more thermodynamically stable trans isomer. The synthesis of 2-chloro-trans-cinnamic acid can be achieved through established methods like the Perkin reaction or Knoevenagel condensation starting from 2-chlorobenzaldehyde (B119727). Subsequent photochemical isomerization, often using UV light, can then be employed to convert the trans isomer to the desired cis isomer. While this is a known general technique, specific optimized conditions and yields for the isomerization of 2-chloro-trans-cinnamic acid are not extensively reported.

Another potential novel approach could involve alkyne chemistry. For example, the semi-hydrogenation of 2-chlorophenylpropiolic acid using a poisoned catalyst, such as Lindlar's catalyst, would be expected to yield the cis alkene, this compound. This method is a standard for the stereoselective synthesis of cis-alkenes, but its specific application to this substrate is not detailed in readily accessible research.

Exploration of Unconventional Precursors for this compound

A significant advancement in cinnamic acid synthesis involves moving beyond the conventional use of carboxylic acid anhydrides. A novel, direct one-pot synthesis has been developed that utilizes aromatic aldehydes and aliphatic carboxylic acids as direct precursors in the presence of boron tribromide. mdpi.comnih.gov This method circumvents the need to prepare the acid anhydride separately.

In this approach, the aliphatic carboxylic acid (e.g., acetic acid) reacts with boron tribromide to form a triacyl borate intermediate in situ. This reactive species, which acts as a mixed anhydride, then condenses with an aromatic aldehyde, such as 2-chlorobenzaldehyde, to yield the corresponding cinnamic acid. mdpi.comresearchgate.net The reaction is typically performed at elevated temperatures in a high-boiling solvent like N-methyl-2-pyrrolidinone (NMP) with bases such as 4-dimethylaminopyridine (B28879) (4-DMAP) and pyridine. mdpi.com This strategy allows for the direct use of more readily available carboxylic acids, representing a significant deviation from the classical Perkin reaction. nih.gov

Another unconventional route involves the oxidative acylation of precursor molecules like cinnamyl alcohols. beilstein-journals.orgnih.gov In such a strategy, 2-chlorocinnamyl alcohol could be oxidized to the corresponding aldehyde, which is then further oxidized and esterified or directly converted to the carboxylic acid, providing an alternative pathway to the target molecule.

Flow Chemistry Applications in this compound Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and greater scalability. nih.govnih.gov While specific literature on the flow synthesis of this compound is limited, the principles are broadly applicable to the reactions used for its production.

A hypothetical flow process for a Heck-type coupling reaction to produce this compound could be envisioned. In this setup, separate streams of 2-chloroiodobenzene, acrylic acid, a palladium catalyst, and a base would be pumped and mixed at a T-junction. The combined stream would then pass through a heated packed-bed or coil reactor. The precise control of temperature, pressure, and residence time within the reactor can significantly improve reaction efficiency and selectivity for the cis-isomer. youtube.com Such a "telescoped" system, where consecutive reaction steps are performed in a continuous sequence, can streamline the synthesis and purification process. nih.gov

Furthermore, continuous flow mechanochemistry, particularly using reactive extrusion, is an emerging solvent-free technique that has been successfully applied to the amidation of cinnamic acids. nih.govrsc.orgucl.ac.uk This technology could potentially be adapted for the primary synthesis, offering a scalable and solventless production method. ucl.ac.uk

Table 1: Hypothetical Parameters for Continuous Flow Synthesis of this compound via Heck Coupling
ParameterValue/ConditionPurpose
Reactant A Stream 2-chloroiodobenzene in THFAryl halide source
Reactant B Stream Acrylic acid, Triethylamine in THFAlkene source and base
Catalyst Stream Pd(OAc)₂, PPh₃ in THFPalladium catalyst and ligand
Pump Type HPLC PumpsPrecise control of flow rates
Reactor Type Packed-bed reactor with immobilized catalyst or PFA coil reactorReaction vessel
Temperature 80 - 140 °CTo achieve desired reaction rate
Residence Time 5 - 30 minutesControlled by flow rate and reactor volume
Pressure 5 - 15 bar (using back-pressure regulator)To suppress solvent boiling and enhance reaction rates
Quenching In-line aqueous acid washTo neutralize base and precipitate product

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com Key considerations include the use of benign solvents, maximizing the incorporation of all reactant materials into the final product (atom economy), and improving energy efficiency.

Solvent-Free and Aqueous Medium Syntheses of this compound

A major focus of green chemistry is the replacement of volatile organic compounds (VOCs) with more environmentally friendly alternatives, such as water, or eliminating solvents altogether. semanticscholar.org For the synthesis of cinnamic acids, Knoevenagel condensation has been successfully performed in an aqueous medium using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) under microwave irradiation. semanticscholar.orgthepharmajournal.com This approach offers a simple, eco-friendly procedure that often results in high yields and purity, as the product may precipitate directly from the aqueous solution. semanticscholar.org

Solvent-free methods are also highly attractive. The Knoevenagel condensation can be carried out by grinding an aromatic aldehyde and malonic acid with a catalyst under solvent-free conditions. Similarly, mechanochemical methods, such as ball milling or twin-screw extrusion, can facilitate reactions in the solid state, drastically reducing waste. beilstein-journals.orgucl.ac.uk For instance, the direct amidation of cinnamic acid has been achieved under solvent-free conditions in a screw reactor, a process that could be adapted for the synthesis of the acid itself. rsc.org

Atom Economy Considerations in this compound Production

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org A reaction with high atom economy generates minimal waste, making it more sustainable and cost-effective. monash.edu

Different synthetic routes to this compound exhibit vastly different atom economies.

Wittig Reaction: This reaction, while versatile, suffers from poor atom economy due to the formation of a high molecular weight byproduct, triphenylphosphine oxide. wikipedia.org

Perkin Reaction: The condensation of 2-chlorobenzaldehyde with acetic anhydride produces acetic acid as a byproduct. While better than the Wittig reaction, it is still not ideal.

Heck Reaction: The palladium-catalyzed coupling of an aryl halide with an alkene can be highly atom-economical, especially if the base used is carefully chosen. The byproducts are typically salts derived from the base and the halide. jocpr.com

Table 2: Comparison of Theoretical Atom Economy for Different Syntheses of this compound
Reaction TypeReactantsDesired ProductByproducts% Atom Economy*
Wittig-type 2-Chlorobenzaldehyde (140.57) + Ylide (e.g., C₂₀H₁₉O₂P, 334.34)This compound (182.60)Triphenylphosphine oxide (278.28)38.4%
Perkin Reaction 2-Chlorobenzaldehyde (140.57) + Acetic Anhydride (102.09)This compound (182.60)Acetic Acid (60.05)75.2%
Heck Reaction 2-Chloroiodobenzene (238.45) + Acrylic Acid (72.06) + Triethylamine (101.19)This compound (182.60)Triethylammonium iodide (311.10)44.3%

*Note: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100. The calculation for the Heck reaction includes the base as a reactant. The efficiency can be higher if a catalytic base regeneration cycle were employed. nih.gov

Mechanistic Elucidation of Reactions Involving 2 Chloro Cis Cinnamic Acid

Reaction Kinetics and Thermodynamics of 2-Chloro-cis-cinnamic Acid Transformations

The kinetics of reactions involving cinnamic acid derivatives are highly dependent on the substituents on the phenyl ring and the geometry of the double bond. Key transformations include cis-trans isomerization, oxidation, and enzyme inhibition.

Table 1: Thermal Isomerization of cis-Cinnamic Acid (Neat) at Various Temperatures Note: This data pertains to the unsubstituted cis-cinnamic acid and serves as an illustrative example.

Temperature (°C) Time (h) % cis-Cinnamic Acid Remaining
143.5 2.0 79.7
143.5 4.0 66.2
143.5 6.0 54.0
163.5 1.0 75.2
163.5 2.0 58.0
163.5 4.0 34.7
182.0 0.5 69.9
182.0 1.0 48.9
182.0 2.0 22.8

Data sourced from a 1969 study on the thermal isomerizations of cis- and trans-cinnamic acids. cdnsciencepub.com

Oxidation: The oxidation of cinnamic acids by reagents like 2,2'-bipyridinium chlorochromate leads to the formation of epoxides. niscpr.res.in These reactions are typically first order in both the oxidant and the substrate and are catalyzed by hydrogen ions. niscpr.res.in The oxidation of cis-α-phenyl cinnamic acids by pyridinium (B92312) chlorochromate (PCC) is first order in PCC and fractional order in H+. core.ac.uk

Enzyme Inhibition: Chlorinated cinnamic acids have been investigated as inhibitors of enzymes like mushroom tyrosinase, which is involved in enzymatic browning in foods. nih.gov Kinetic studies show that both 2-chlorocinnamic acid and 2,4-dichlorocinnamic acid can inhibit the diphenolase activity of this enzyme through a reversible and uncompetitive mechanism. nih.gov The half-maximal inhibitory concentration (IC50) and inhibition constant (KIS) are key parameters determined in these studies. nih.gov

Table 2: Inhibitory Kinetic Parameters of Chlorocinnamic Acids on Mushroom Tyrosinase Diphenolase Activity Note: The specific isomer (cis or trans) of 2-chlorocinnamic acid was not specified in the source study. nih.gov

Compound IC50 (mM) Inhibition Constant (KIS) (mM) Inhibition Mechanism
2-Chlorocinnamic acid 0.765 0.348 Reversible and Uncompetitive
2,4-Dichlorocinnamic acid 0.295 0.159 Reversible and Uncompetitive

Data sourced from a 2014 study on the inhibitory kinetics of chlorocinnamic acids. nih.gov

Photodimerization: In the solid state, the kinetics of photodimerization of halogenated trans-cinnamic acids can deviate from simple first-order kinetics. researchgate.net For instance, the reaction of β-4-chloro-trans-cinnamic acid shows an acceleration as the reaction proceeds, which is attributed to the formation of defects within the crystal that promote the reaction. researchgate.net In contrast, β-2-chloro-trans-cinnamic acid exhibits a reaction that is strongly accelerating and fits a contracting cube model. researchgate.net

Regarding thermodynamics, while specific enthalpy and entropy values for this compound are not detailed in available literature, it is established that the trans isomer is the more stable form. researchgate.net The NIST Chemistry WebBook notes the availability of condensed phase thermochemistry data for 2-chlorocinnamic acid. nist.gov

Investigation of Reaction Intermediates in this compound Pathways

The identification of transient species is fundamental to confirming reaction mechanisms. Although direct studies on intermediates for this compound are limited, mechanisms proposed for related compounds provide strong indications of the likely intermediates.

In Cis-Trans Isomerization: For the acid-catalyzed isomerization of cis-cinnamic acid, the formation of a β-hydroxy-β-phenylpropionic acid intermediate has been suggested based on kinetic analysis, although it has not been isolated. evitachem.com

In Photodimerization: Solid-state [2+2] photodimerization reactions are understood to proceed through the interaction of an excited-state molecule with a ground-state neighbor. researchgate.net This process involves the formation of a diradical intermediate which then collapses to form the cyclobutane (B1203170) ring. researchgate.net

In Oxidation Reactions: The oxidation of cinnamic acids by Cr(VI) reagents like chlorochromates is proposed to involve an electrophilic attack on the double bond. niscpr.res.in This can lead to a three-centre transition state involving the chromium complex and the alkene carbons. niscpr.res.in In some cases, the transition state is described as having a benzylic carbocation character. niscpr.res.in The detection of Cr(IV) formation during the oxidation of cis-α-phenyl cinnamic acids suggests a two-electron transfer mechanism. core.ac.uk

In Halodecarboxylation: The conversion of α,β-unsaturated acids to halo-olefins, a reaction known as halodecarboxylation, can proceed through different pathways. acs.org Reactions involving silver salts and iodine are proposed to form an acyl hypoiodite (B1233010) intermediate. acs.org Radical mechanisms are also common, where an unstable acyloxy radical forms and rapidly loses carbon dioxide to generate a vinylic alkyl radical, which is then trapped by a halogen. acs.org

Spectroscopic Techniques for In Situ Monitoring of this compound Reactions

In situ monitoring allows for the real-time observation of reactant consumption, product formation, and the appearance of intermediates, providing direct evidence for kinetic and mechanistic proposals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for monitoring solution-phase reactions. The thermal isomerization of cis-cinnamic acid has been followed by integrating the distinct vinylic proton resonances of the cis and trans isomers in the ¹H NMR spectrum. cdnsciencepub.com For solid-state reactions, techniques like ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR are employed. Solid-state NMR has been used to monitor the [2+2] photodimerization of trans-cinnamic acid polymorphs, allowing for detailed characterization of the reactant and photoproduct. rsc.orgresearchgate.net

Vibrational Spectroscopy (IR and Raman): Infrared microspectroscopy has been successfully used to continuously monitor the solid-state photodimerization of single crystals of substituted cinnamic acids, including chloro-derivatives. researchgate.net This technique can track the disappearance of monomer-specific vibrational bands and the appearance of dimer bands to determine reaction kinetics. researchgate.net In situ Raman spectroscopy is another valuable technique, particularly for monitoring reactions in aqueous solutions at various temperatures and pressures, as demonstrated in studies of hydrothermal systems. geochemicalperspectivesletters.org Both FT-IR and FT-Raman spectroscopy are also used to study the electronic structure of cinnamic acid and its derivatives. researchgate.net

UV-Vis Spectroscopy: UV-Vis spectrophotometry is frequently used to follow reaction kinetics, especially for reactions involving a change in chromophores. It has been effectively used to monitor the oxidation of amino acids by chloramine-T, a related N-chloro compound. surrey.ac.uk

X-ray Diffraction: For reactions occurring in the crystalline solid state, time-resolved X-ray diffraction, or photocrystallography, provides direct structural information on the transformation from reactant to product. nih.gov It has been used to study the photodimerization of 2,4-dichloro-trans-cinnamic acid, revealing that the reaction is heterogeneous and involves a loss of long-range order in the crystal. nih.gov

Computational Approaches to this compound Reaction Mechanism Predictions

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into reaction mechanisms by modeling the geometric and electronic properties of reactants, transition states, intermediates, and products.

While specific computational studies on this compound are not prominent in the literature, the application of these methods to the broader class of cinnamic acids is well-established.

Conformational and Stability Analysis: DFT calculations are used to determine the relative stability of different isomers and conformers. For example, in silico studies on curcumin (B1669340) analogs, which share structural motifs with cinnamic acid, have been used to investigate the equilibrium between s-cis and s-trans conformers of the (E) and (Z) isomers. mdpi.com For the parent cinnamic acid, the s-cis isomer was found to be more stable than the s-trans conformer in the gas phase. researchgate.net

Prediction of Spectroscopic Properties: Computational methods are used to calculate spectroscopic parameters, which aids in the interpretation of experimental data. DFT has been used to calculate ¹³C chemical shifts and chemical shift anisotropy tensors for polymorphs of trans-cinnamic acid and its photodimer. rsc.org These calculations helped in the unambiguous assignment of NMR signals and provided insight into why different polymorphs exhibit different reaction rates. rsc.org

Reaction Pathway Modeling: Theoretical calculations can map out potential energy surfaces for reactions, identifying transition states and calculating activation barriers. This helps to predict the most likely reaction pathway. Such methods are integral to platforms designed to predict the reaction rates of various organic compounds, including cinnamic acid derivatives, with oxidants like ozone. rsc.org These models often rely on calculated descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) to correlate structure with reactivity. rsc.org

Derivatives and Analogues of 2 Chloro Cis Cinnamic Acid: Synthesis and Chemical Reactivity

Synthesis of Ester and Amide Derivatives of 2-Chloro-cis-cinnamic Acid

The synthesis of ester and amide derivatives of cinnamic acids, including the 2-chloro-cis isomer, is a common strategy to modify its physicochemical properties. nih.govbeilstein-journals.org Standard esterification procedures, such as the Fischer-Speier esterification involving reaction with an alcohol in the presence of an acid catalyst, can be employed. mdpi.com For instance, the reaction of this compound with various alcohols would yield the corresponding esters.

Amide synthesis is frequently achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride. mdpi.combeilstein-journals.org Treatment of this compound with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) would produce 2-chloro-cis-cinnamoyl chloride. mdpi.comlookchem.com This intermediate can then readily react with a wide range of primary and secondary amines to form the corresponding N-substituted amides. brieflands.comresearchgate.net Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) also facilitate the direct formation of amides from the carboxylic acid and an amine. researchgate.net

Table 1: Examples of Ester and Amide Synthesis Reactions

Starting MaterialReagent(s)Product Type
This compoundAlcohol, Acid CatalystEster
This compoundThionyl Chloride, AmineAmide
This compoundDCC, DMAP, AmineAmide

Functionalization of the Aromatic Ring in this compound Derivatives

The aromatic ring of this compound derivatives is amenable to further functionalization through electrophilic aromatic substitution reactions. The existing chloro and acrylic acid groups influence the position of incoming substituents. The chlorine atom is an ortho-, para-director, while the deactivating nature of the acrylic acid moiety directs incoming electrophiles to the meta position relative to it. This can lead to a mixture of products, and the specific reaction conditions often determine the major isomer formed.

Further modifications can include the introduction of nitro groups via nitration, additional halogenation, or sulfonation. These transformations can significantly alter the electronic properties and, consequently, the reactivity and biological activity of the resulting compounds.

Transformations at the Carboxylic Acid Moiety of this compound

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations beyond ester and amide formation. beilstein-journals.org Reduction of the carboxylic acid, for instance using a reducing agent like lithium aluminum hydride (LiAlH₄), would yield the corresponding 2-chloro-cis-cinnamyl alcohol.

Decarboxylative reactions offer another route to modify the molecule. For example, decarboxylative halogenation can lead to the formation of vinyl halides. acs.org Specifically, a debrominative decarboxylation of a dibromo derivative of cinnamic acid has been shown to produce (Z)-β-bromostyrenes, indicating a method to replace the carboxylic acid group while retaining the cis-stereochemistry. sharif.edu

Table 2: Selected Transformations of the Carboxylic Acid Group

TransformationReagent(s)Product
ReductionLiAlH₄2-Chloro-cis-cinnamyl alcohol
Decarboxylative Halogenatione.g., Hunsdiecker reaction conditionsVinyl halide

Stereochemical Control in the Synthesis of this compound Derivatives

Maintaining the cis stereochemistry of the double bond is a critical aspect when synthesizing derivatives of this compound. The choice of synthetic route is paramount to prevent isomerization to the more stable trans isomer. mdpi.com For many reactions, such as the formation of acyl halides and subsequent amidation, the configuration of the double bond remains unaffected. vaia.com

However, certain reaction conditions, particularly those involving heat or exposure to UV light, can promote cis-trans isomerization. researchgate.net Therefore, milder reaction conditions are often preferred. The synthesis of specific stereoisomers is crucial as the geometry of the double bond can significantly impact the biological activity of cinnamic acid derivatives. nih.govnih.gov For instance, in some cases, the cis isomer has been found to be more biologically active than the trans isomer. pcbiochemres.com The rational design and synthesis of specific geometric isomers, such as Z-cinnamic acids, have been explored to study their unique properties. conicet.gov.ar

Reactivity Studies of this compound Analogues

Analogues of this compound, where the chloro substituent or the stereochemistry is varied, exhibit different reactivities. The electronic nature of substituents on the aromatic ring influences the reactivity of the entire molecule. rsdjournal.org For example, electron-withdrawing groups can affect the acidity of the carboxylic acid and the susceptibility of the double bond to nucleophilic attack.

The cis configuration itself imparts specific reactivity. The geometry of the molecule can influence its ability to participate in certain reactions, such as intramolecular cyclizations, or how it interacts with biological targets. nih.gov Reactivity studies often involve comparing the behavior of the cis and trans isomers under various reaction conditions to elucidate the role of stereochemistry. pcbiochemres.com

Computational Chemistry and Theoretical Studies of 2 Chloro Cis Cinnamic Acid

Quantum Chemical Calculations on 2-Chloro-cis-cinnamic Acid Molecular Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional geometry of this compound. These calculations optimize the molecular structure to find the lowest energy state, providing precise data on bond lengths, bond angles, and dihedral angles.

For cinnamic acid derivatives, the orientation of the carboxyl group relative to the propenoic acid chain is a key structural feature. Theoretical studies on related molecules, such as trans-2-chlorocinnamic acid and cis-2-methoxycinnamic acid, have been performed using methods like B3LYP with basis sets such as 6-311++G(d,p) or cc-pVTZ to determine the most stable geometric parameters. researchgate.netresearchgate.net While specific data for the cis isomer of 2-chlorocinnamic acid is less common in literature, the principles from its trans counterpart and other derivatives are informative.

Table 1: Predicted Structural Parameters for Cinnamic Acid Derivatives from Computational Studies (Note: This table is illustrative, based on data for related compounds. Specific values for this compound require direct calculation.)

ParameterTypical Calculated Value RangeInfluencing Factors
Bond Length (C=C) 1.34 - 1.36 ÅConjugation with phenyl ring and carboxyl group
Bond Length (C-Cl) 1.74 - 1.76 ÅAromatic ring substitution
Bond Length (C=O) 1.21 - 1.23 ÅHydrogen bonding, solvent effects
Bond Angle (C-C=C) 120° - 125°Steric hindrance from substituents
Dihedral Angle (Phenyl-Vinyl) 10° - 40°Balance between conjugation (favors planarity) and steric repulsion

Conformational Analysis of this compound Isomers

Conformational analysis involves studying the different spatial arrangements of a molecule, or conformers, that arise from rotation around single bonds. For this compound, key rotations occur around the C-C single bonds connecting the phenyl ring to the acrylic acid moiety and the acrylic group to the carboxyl group.

The primary isomers are the cis and trans configurations around the C=C double bond. Within the cis isomer itself, different conformers exist due to the rotation of the carboxyl group, leading to s-cis and s-trans rotamers. The relative stability of these conformers is determined by a delicate balance of steric hindrance and electronic interactions. scielo.org.mx

Theoretical studies on cinnamic acid have shown that the s-cis conformer (where the C=O bond is cis to the C=C bond) can be more stable than the s-trans conformer in the gas phase. scielo.org.mxscielo.org.mx For trans-2-chlorocinnamic acid, the s-cis conformer is more stable than the s-trans by 0.6648 kcal/mol. researchgate.net A similar potential energy surface scan for this compound would be necessary to determine the rotational barriers and the relative energies of its stable conformers. The presence of the bulky chlorine atom at the ortho position is expected to significantly influence the preferred orientation of the acrylic acid side chain relative to the phenyl ring, likely causing a greater twist to alleviate steric strain compared to the unsubstituted cis-cinnamic acid.

The Z (cis) isomer of cinnamic acids generally adopts a non-planar, distorted structure, which is thermodynamically less stable than the almost completely flat structure of the E (trans) form. conicet.gov.ar This inherent instability in the cis configuration is a crucial factor in its conformational landscape.

Prediction of Spectroscopic Signatures for this compound through Computational Methods

Computational methods are highly effective in predicting spectroscopic properties like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. These predictions are invaluable for identifying and characterizing molecules.

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, can calculate the ¹H and ¹³C NMR chemical shifts. scielo.org.mx For cinnamic acid derivatives, the chemical shifts of the vinyl protons are particularly distinctive. The coupling constants between these protons are different for cis and trans isomers, a feature that is well-established experimentally and can be computationally verified. slideserve.com In s-cis cinnamic acid, the carbonyl carbon (C=O) shows a calculated chemical shift of around 202-205 ppm depending on the solvent. scielo.org.mx The chlorine substituent in the ortho position of this compound would induce notable shifts in the signals of nearby protons and carbons in the aromatic ring due to its electronegativity and anisotropic effects.

Vibrational Spectra (IR and Raman): Theoretical frequency calculations can predict the vibrational modes of this compound. The resulting spectra can be compared with experimental data to confirm the structure. researchgate.net Key vibrational modes include the C=O stretch of the carboxylic acid (typically around 1680-1710 cm⁻¹), the C=C stretch (around 1620-1640 cm⁻¹), and bands related to the chlorinated phenyl ring. scirp.orgscience.gov The IR spectra of cis and trans isomers are distinct; for instance, trans isomers often show a characteristic band near 960-970 cm⁻¹, which is absent in the cis form. slideserve.com Computational analysis of the vibrational frequencies for the different conformers of this compound would help in assigning the peaks in an experimental spectrum.

Table 2: Computationally Predicted Vibrational Frequencies for Cinnamic Acid Derivatives (Note: This table is illustrative. Specific values for this compound require direct calculation.)

Vibrational ModeTypical Predicted Wavenumber (cm⁻¹)Isomer Specificity
O-H Stretch (Carboxylic Acid Dimer) 2500 - 3000 (broad)Dependent on hydrogen bonding
C=O Stretch 1687 - 1715Sensitive to conformation and dimerization
C=C Stretch 1622 - 1645Generally present in both isomers
C-Cl Stretch 650 - 850Dependent on ring position
C-H Out-of-Plane Bend (trans) 960 - 970Characteristic of trans isomers

Molecular Modeling of Chemical Interactions Involving this compound

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, can be used to study how this compound interacts with other molecules. These interactions are fundamental to its chemical behavior in different environments.

Hydrogen Bonding: The carboxylic acid group is a prime site for hydrogen bonding, acting as both a hydrogen bond donor (the -OH group) and acceptor (the C=O group). In the solid state or in concentrated solutions, it is likely to form centrosymmetric dimers with another molecule of itself through strong O-H···O hydrogen bonds. researchgate.net Computational models can quantify the energy of these interactions.

Interactions with Solvents: The choice of solvent can influence the stability of different conformers. scielo.org.mx Using continuum solvation models like the Polarizable Continuum Model (PCM), theoretical calculations can simulate the effect of different solvents on the molecule's geometry and energy. While studies on cinnamic acid itself suggest that solvents may not significantly alter the conformational preference, the polarity and hydrogen-bonding capacity of the solvent will affect the solubility and reactivity of this compound. scielo.org.mxscielo.org.mx

Interactions with Biomolecules: Molecular docking simulations can predict the binding affinity and mode of interaction of this compound with biological targets, such as enzymes. For instance, various cinnamic acid derivatives have been studied computationally for their potential to inhibit enzymes like matrix metalloproteinase-2 (MMP2). researchgate.net Such models identify key interactions like hydrogen bonds, hydrophobic interactions, and halogen bonds between the ligand and the protein's active site.

Reaction Path Discovery for this compound via Ab Initio Methods

Ab initio (from first principles) methods can be employed to explore the potential chemical reactions of this compound. This involves mapping the potential energy surface to identify reactants, products, and the transition states that connect them.

Isomerization: One of the most fundamental reactions is the cis-trans isomerization around the double bond. This process is often photochemical, induced by UV light, but can also occur thermally. mdpi.com Computational methods can calculate the energy barrier for this isomerization by locating the transition state structure for the rotation around the C=C bond.

Decarboxylation: The loss of carbon dioxide from the carboxylic acid group is another potential reaction, which can be promoted by heat or catalysts. Theoretical studies can model the mechanism of this reaction, for example, in the presence of radicals. A study on the trifluoromethylation of cinnamic acids showed that the reaction proceeds via the addition of a radical to the double bond, followed by the elimination of CO₂. nih.gov

Radical Scavenging: The antioxidant potential of cinnamic acid derivatives has been investigated using DFT to determine the thermodynamics of their reactions with free radicals. nih.gov These calculations evaluate different mechanisms, such as hydrogen atom transfer (HAT), to predict the antiradical activity. The presence of the chloro-substituent would modulate the electronic properties of the phenyl ring and thus influence the molecule's ability to participate in such reactions.

By calculating the activation energies for these and other potential pathways, computational chemistry provides crucial insights into the reactivity and stability of this compound, guiding further experimental research.

Advanced Spectroscopic and Chromatographic Characterization of 2 Chloro Cis Cinnamic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Chloro-cis-cinnamic Acid Isomers

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are crucial for confirming the cis (or Z) configuration of the double bond and the substitution pattern on the phenyl ring.

¹H NMR Spectroscopy: The proton NMR spectrum provides key data on the stereochemistry of the alkene protons. In cis-isomers of cinnamic acids, the coupling constant (J-value) between the two vinylic protons (H-α and H-β) is typically smaller (around 12 Hz) compared to the trans-isomer (around 16 Hz). acs.orgresearchgate.net The chemical shifts of these protons are also distinct. The aromatic region of the spectrum will show a complex multiplet pattern corresponding to the four protons on the 2-chlorophenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound vs. its trans-Isomer. Note: These are predicted values based on data for similar compounds. Actual values may vary based on solvent and experimental conditions.

Atom This compound 2-Chloro-trans-cinnamic acid Key Differentiator
¹H NMR
H-α ~6.5 ppm (d) ~6.5 ppm (d) Coupling Constant
H-β ~7.4 ppm (d) ~7.8 ppm (d) Coupling Constant & Chemical Shift
J (Hα-Hβ) ~12 Hz ~16 Hz Magnitude of J-coupling confirms stereochemistry. researchgate.net
Aromatic-H 7.2-7.8 ppm (m) 7.2-7.8 ppm (m) Pattern influenced by chlorine substitution.
COOH >10 ppm (s, broad) >10 ppm (s, broad) Typically a broad singlet.
¹³C NMR
C-α ~120-130 ppm ~117-120 ppm Shift influenced by geometry.
C-β ~140-145 ppm ~145-147 ppm Shift influenced by geometry.
C=O ~168-172 ppm ~172-173 ppm Shift can be sensitive to conformation. researchgate.net
Aromatic-C ~127-135 ppm ~127-135 ppm Specific shifts depend on position relative to chlorine.
C-Cl ~133-135 ppm ~133-135 ppm Quaternary carbon attached to chlorine.

Advanced Mass Spectrometry Techniques for Structural Elucidation of this compound and its Derivatives

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. Advanced MS methods, particularly when coupled with chromatographic separation, provide in-depth structural information through fragmentation analysis.

Electron Ionization (EI) mass spectrometry of substituted cinnamic acids typically shows a prominent molecular ion peak [M]⁺. core.ac.uknist.gov The fragmentation of 2-chlorocinnamic acid under EI involves characteristic losses. core.ac.uk A key fragmentation pathway for ortho-substituted cinnamic acids is the loss of the substituent (in this case, a chlorine atom) to form a stable 2-hydroxybenzopyrylium ion. core.ac.uk Other common fragments arise from the loss of -OH (M-17) and -COOH (M-45) from the carboxylic acid group. libretexts.org

Modern hyphenated techniques like Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) are invaluable for analyzing complex mixtures of cinnamic acid derivatives. nih.govresearchgate.net Techniques such as in-source collision-induced dissociation (ISCID) can generate reproducible fragmentation patterns that help differentiate between isomers. nih.govresearchgate.net For this compound, these methods would confirm the molecular weight of 182.604 g/mol and provide fragmentation data to verify the structure. nist.gov

Table 2: Expected Key Mass Fragments for this compound (C₉H₇ClO₂) in Electron Ionization Mass Spectrometry (EI-MS).

m/z (mass-to-charge ratio) Proposed Fragment Formula of Lost Neutral Significance
182/184 [M]⁺ - Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes in ~3:1 ratio). nist.gov
165/167 [M-OH]⁺ H₂O Loss of hydroxyl group. libretexts.org
147 [M-Cl]⁺ Cl Loss of chlorine atom. core.ac.uk
137 [M-COOH]⁺ COOH Loss of carboxyl group. libretexts.org
119 [M-Cl-CO]⁺ Cl, CO Subsequent loss of carbon monoxide from the [M-Cl]⁺ ion. core.ac.uk

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomers of this compound

While this compound itself is not chiral, chirality can be introduced through derivatization or by the synthesis of atropisomers if rotation around the single bond between the phenyl ring and the alkene is restricted. Should chiral variants of this compound or its derivatives exist, chiroptical techniques like Electronic Circular Dichroism (ECD) would be essential for their characterization.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the three-dimensional arrangement of atoms. The resulting ECD spectrum, with its characteristic positive and negative bands (Cotton effects), serves as a unique fingerprint of a specific enantiomer. It can be used to determine the absolute configuration of a chiral molecule by comparing experimental spectra with those predicted by quantum-chemical calculations. Studies on other cinnamic acid derivatives have successfully used circular dichroism to investigate their interactions with chiral biomolecules like proteins, which can induce conformational changes observable in the CD spectrum. mdpi.commdpi.comnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and the conformational structure of a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ corresponds to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. docbrown.info The C=O stretching vibration of the carbonyl group will appear as a strong band, typically around 1680-1700 cm⁻¹. docbrown.inforesearchgate.net The C=C stretching of the alkene is expected around 1630 cm⁻¹, while C=C stretching vibrations from the aromatic ring appear in the 1450-1600 cm⁻¹ region. researchgate.net The out-of-plane C-H bending vibration of the cis-disubstituted alkene is also a key diagnostic peak.

Raman Spectroscopy: Raman spectroscopy provides complementary information. It is particularly sensitive to non-polar bonds, making it excellent for observing the C=C stretching vibrations of the alkene and the aromatic ring.

Conformational Analysis: These techniques are also used for conformational analysis. Cinnamic acids can exist as different conformers (s-cis and s-trans) due to rotation around the Cα-C(carbonyl) single bond. Theoretical studies on trans-2-chlorocinnamic acid have shown that the s-cis conformer is more stable. researchgate.net Vibrational spectroscopy can help identify the predominant conformer in a sample by comparing experimental spectra with theoretically calculated spectra for each possible conformation. researchgate.netresearchgate.net

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for this compound. Note: Based on data for cinnamic acid and its derivatives. docbrown.inforesearchgate.netresearchgate.net

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique Description
O-H stretch (H-bonded) 2500 - 3300 (broad) FT-IR Carboxylic acid dimer
C-H stretch (aromatic & vinyl) 3000 - 3100 FT-IR, Raman Stretching of C-H bonds
C=O stretch 1680 - 1700 FT-IR, Raman Carbonyl of the carboxylic acid
C=C stretch (alkene) ~1630 FT-IR, Raman Alkene double bond
C=C stretch (aromatic) 1450 - 1600 FT-IR, Raman Benzene (B151609) ring vibrations
C-Cl stretch 650 - 850 FT-IR, Raman Carbon-chlorine bond
C-H out-of-plane bend (cis) ~700 FT-IR Diagnostic for cis-alkene

Advanced Chromatographic Separation Techniques for this compound and Related Compounds

Chromatographic methods are essential for the separation, isolation, and purification of this compound from reaction mixtures, particularly for separating it from its more stable trans-isomer and other related compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for separating cinnamic acid isomers. acs.orgresearchgate.net Reverse-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water/acetonitrile or water/methanol with an acid modifier like formic acid), is highly effective. researchgate.netnih.govmdpi.com In a typical separation, the cis-isomer elutes earlier than the trans-isomer due to its higher polarity and less planar structure, which reduces its interaction with the non-polar stationary phase. core.ac.uk

Advanced Techniques:

Ultra-High Performance Liquid Chromatography (UHPLC): UHPLC systems use columns with smaller particle sizes, allowing for faster separations, higher resolution, and greater sensitivity compared to traditional HPLC. nih.gov

Hyphenated Techniques (e.g., HPLC-PDA, LC-MS): Coupling HPLC with a Photodiode Array (PDA) detector allows for the acquisition of UV-Vis spectra for each eluting peak, aiding in identification. researchgate.net The coupling of LC to a mass spectrometer (LC-MS) provides the highest level of analytical power, offering separation, molecular weight determination, and structural fragmentation data simultaneously. nih.govresearchgate.netnih.gov

Chiral Chromatography: For the separation of enantiomers of chiral cinnamic acid derivatives, HPLC with a chiral stationary phase (CSP) is the method of choice. tandfonline.comresearchgate.net This technique enables the analytical or preparative scale separation of a racemic mixture into its individual enantiomers.

Table 4: Mentioned Chemical Compounds

Compound Name Formula
This compound C₉H₇ClO₂
2-Chloro-trans-cinnamic acid C₉H₇ClO₂
cis-Cinnamic acid C₉H₈O₂
trans-Cinnamic acid C₉H₈O₂
2-Chlorobenzoic acid C₇H₅ClO₂
Carbon monoxide CO
Water H₂O
Acetonitrile C₂H₃N
Methanol CH₄O

Applications of 2 Chloro Cis Cinnamic Acid in Organic Synthesis

2-Chloro-cis-cinnamic Acid as a Chiral Building Block

A significant application of 2-chloro-cinnamic acid is in the synthesis of chiral molecules, particularly non-proteinogenic amino acids. A key transformation is the asymmetric amination of 2-chlorocinnamic acid to produce enantiomerically pure (S)-2-chlorophenylalanine. This reaction is efficiently catalyzed by the enzyme Phenylalanine Ammonia (B1221849) Lyase (PAL), which facilitates the stereoselective addition of ammonia across the double bond. acs.orgresearchgate.net

The process developed by DSM is a notable industrial application, utilizing a PAL from Rhodotorula glutinis expressed in E. coli. acs.orgresearchgate.net This biocatalytic method provides the desired (S)-amino acid in high yield and excellent enantiomeric excess. Research has shown that the conversion rate for 2-chlorocinnamic acid is two to three times faster than that of its 2-bromo counterpart, highlighting the substrate specificity of the enzyme. acs.orgresearchgate.net This enzymatic hydroamination represents a crucial step in creating a chiral center from an achiral precursor, establishing 2-chlorocinnamic acid as a valuable chiral building block.

Table 1: Enzymatic Asymmetric Amination of 2-Chlorocinnamic Acid

Catalyst Substrate Product Yield Enantiomeric Excess (ee) Reference

Utilization of this compound in Heterocyclic Synthesis

The chiral amino acid synthesized from 2-chlorocinnamic acid serves as a direct precursor for the synthesis of important heterocyclic compounds. Specifically, (S)-2-chlorophenylalanine undergoes an intramolecular cyclization to form (S)-indoline-2-carboxylic acid. acs.orgresearchgate.net This ring-closure is typically achieved through a copper-catalyzed Ullmann-type reaction, which forms a new carbon-nitrogen bond. acs.org

Role of this compound in Complex Molecule and Natural Product Synthesis Precursors

This compound is a precursor in the synthesis of complex bioactive molecules, including pharmaceuticals and derivatives of natural products. The most prominent example is its role in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. The heterocyclic intermediate, (S)-indoline-2-carboxylic acid, derived from 2-chlorocinnamic acid, is a crucial component for the production of Perindopril and Indolapril, which are widely used to treat hypertension. acs.orggoogle.com The efficient, three-step synthesis of (S)-indoline-2-carboxylic acid starting from a Perkin condensation to form o-chlorocinnamic acid has replaced older, less efficient seven-step methods. researchgate.net

Furthermore, 2-chlorocinnamic acid has been directly incorporated into natural product scaffolds to create novel hybrid molecules. In a notable study, 2-chlorocinnamic acid was reacted with the sophora alkaloid matrine (B1676216) to form 1′-O-(2-chloro)cinnamoyl matrinol dihydrochloride (B599025). mdpi.comnih.gov This molecular hybridization strategy aims to combine the structural features of a natural product with other pharmacophores to develop new agents with potentially enhanced bioactivity. mdpi.combeilstein-journals.org

Table 2: Synthesized Sophora Alkaloid-Cinnamic Acid Hybrids

Alkaloid Base Cinnamic Acid Derivative Hybrid Product Name Reference
Matrine 2-Chlorocinnamic acid 1′-O-(2-chloro)cinnamoyl matrinol dihydrochloride (5b) mdpi.comnih.gov
Matrine 3-Chlorocinnamic acid 1′-O-(3-chloro)cinnamoyl matrinol dihydrochloride (5c) mdpi.com

This compound in Cascade and Multicomponent Reactions

The reactivity of this compound makes it a suitable component for cascade and multicomponent reactions (MCRs), which are highly efficient processes that form multiple bonds in a single operation.

One relevant cascade reaction involves the photochemical E→Z isomerization of cinnamic acid derivatives. In a process reported by Gilmour and coworkers, trans-cinnamic acid derivatives are converted to their cis-isomers using a thioxanthone photocatalyst. rsc.org This cis-intermediate then undergoes a spontaneous intramolecular lactonization to yield dihydrocoumarin (B191007) derivatives. rsc.org This sequential isomerization-cyclization cascade highlights the synthetic utility of the cis-geometry in facilitating ring formation.

Additionally, cinnamic acids are known to participate in the Ugi four-component reaction (Ugi-4CR). mdpi.comrsc.org The Ugi reaction is a powerful tool for generating molecular diversity by combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product. wikipedia.org While specific examples detailing the use of this compound in Ugi reactions are not extensively documented, the reaction's broad substrate scope suggests its applicability. mdpi.comwikipedia.org A related one-pot Ugi/Aza-Michael reaction has been used to synthesize highly substituted 2,5-diketopiperazines, demonstrating the potential for cinnamic acids to be used in the construction of complex heterocyclic scaffolds through multicomponent strategies. mdpi.com

Mechanistic Biochemical Interactions of 2 Chloro Cis Cinnamic Acid: a Chemical Perspective

Investigation of Chemical Binding Mechanisms with 2-Chloro-cis-cinnamic Acid Analogues

The binding mechanisms of cinnamic acid derivatives are intrinsically linked to their molecular structure, including the orientation of the acrylic acid side chain and the nature of substitutions on the phenyl ring. Analogues of this compound, such as its trans-isomer and other substituted cinnamic acids, provide insight into these interactions.

Computational studies on trans-2-chlorocinnamic acid reveal the importance of its conformational state. The s-cis orientation of the carbonyl group relative to the C=C double bond is the more stable conformation compared to the s-trans form. researchgate.net This conformational preference is crucial as it dictates the three-dimensional shape of the molecule, which in turn governs how it fits into the binding sites of proteins and other biomolecules. The frontier orbital energy gap (LUMO-HOMO) for trans-2-chlorocinnamic acid is calculated to be 4.5533 eV, an indicator of its chemical reactivity and potential for interaction. researchgate.net

Structure-activity relationship (SAR) studies on various cinnamic acid analogues have elucidated the role of different functional groups in their biological activity, which reflects their binding affinity. mdpi.com For instance, modifications to the carboxylic acid group, such as conversion to esters or amides, significantly alter the molecule's polarity and hydrogen bonding capacity, thereby changing its interaction with molecular targets. mdpi.com The presence of a halogen substituent, as in this compound, is known to increase the biological activity of parent compounds like hydrocinnamic acid in certain contexts. researchgate.net In silico docking studies have been employed to explore the binding interactions of cinnamic acid analogues with specific proteins. For example, various derivatives have been modeled within the binding site of matrix metalloproteinase-9 (MMP-9), showing that the molecular structure allows for appreciable binding interactions. researchgate.net

A key example of a specific binding mechanism is the activity of cis-cinnamic acid as a plant auxin efflux inhibitor. researchgate.netevitachem.com This interaction is stereospecific, with the cis-isomer showing marked activity where the trans-isomer is largely inactive. researchgate.netevitachem.com This suggests that the specific geometry of the cis-isomer is required for effective binding to auxin transporters or related regulatory proteins in the plant's cellular machinery. researchgate.net

Table 1: Structure-Activity Relationship (SAR) Insights for Cinnamic Acid Analogues This table summarizes how structural modifications on the cinnamic acid skeleton influence biological activity, providing a proxy for chemical binding affinity.

Structural Modification Effect on Activity/Binding Example Compound(s) Reference(s)
Isomer Configurationcis-isomer shows potent activity as an auxin efflux inhibitor, while trans-isomer is less active.cis-Cinnamic Acid researchgate.netevitachem.com
Carboxylic Acid to EsterConversion of the carboxylic group to an ester can introduce or enhance bioactivity.Methyl Cinnamate (B1238496), Ethyl Cinnamate mdpi.com
Phenyl Ring SubstitutionHalogenation of the phenyl ring can increase the activity of the parent compound.trans-4-chlorocinnamic acid researchgate.netresearchgate.net
Side Chain AlterationConversion of the carbonyl on an ester to a methylene (B1212753) group leads to a notable decrease in activity.N/A mdpi.com

Biotransformation Pathways of this compound by Microorganisms: Chemical Transformations

While specific studies on the microbial biotransformation of this compound are limited, the metabolic pathways for structurally similar compounds, such as other chlorinated aromatic acids and cinnamic acid itself, have been well-documented. These pathways suggest the likely chemical transformations that this compound would undergo in the presence of metabolically active microorganisms.

The general microbial degradation of cinnamic acid and its derivatives, under both aerobic and anaerobic conditions, often initiates with β-oxidation of the acrylic side chain. researchgate.net A key intermediate in this process is benzoyl-CoA. researchgate.net From this central intermediate, the pathways diverge. Under aerobic conditions, the benzene (B151609) ring is typically hydroxylated to form intermediates like protocatechuic acid, gentisic acid, or catechol, which are then susceptible to ring cleavage by specific dioxygenase enzymes. researchgate.net

For chlorinated aromatic compounds, microbial metabolism often involves the formation of chlorocatechols as key intermediates. epa.gov For example, a microbial consortium of Acinetobacter calcoaceticus and Alcaligenes faecalis can transform 3-chlorobenzoic acid into 2-chloro-cis,cis-muconic acid, demonstrating a pathway for ring cleavage of a chlorinated aromatic. cabidigitallibrary.org Similarly, Pseudomonas aeruginosa has been shown to metabolize 2-chlorobenzoate (B514982) via the oxidative release of the chloride ion as a first step. cabidigitallibrary.org Fungi such as Aspergillus niger are also known to metabolize aromatic compounds. This fungus transforms trans-cinnamic acid into hydroxylated products like o-coumaric acid, p-coumaric acid, and p-hydroxybenzoic acid. sci-hub.se The presence of the chloro-substituent on the ring influences the specific enzymes involved and the subsequent metabolites.

Table 2: Examples of Microbial Transformations of Cinnamic Acid and Related Compounds This table details known chemical transformations performed by various microorganisms on compounds structurally related to this compound.

Microorganism(s) Substrate Key Transformation / Product(s) Reference(s)
Acinetobacter calcoaceticus & Alcaligenes faecalis3-Chlorobenzoic AcidTransformation into 2-chloro-cis,cis-muconic acid. cabidigitallibrary.org
Pseudomonas aeruginosa2-ChlorobenzoateOxidative release of the chloride ion. cabidigitallibrary.org
Aspergillus nigertrans-Cinnamic AcidHydroxylation to o-coumaric acid and p-coumaric acid. sci-hub.se
Pseudomonas sp.Cinnamic AcidDegradation initiated by the addition of water to the side chain's double bond. researchgate.net
Rhodococcus sp.2-ChloroanilineConversion to 3-chlorocatechol (B1204754) and 2-chloromuconic acid. epa.gov
Paecilomyces variotiip-Coumaric AcidDegradation to p-hydroxybenzoic acid and protocatechuic acid. researchgate.net

Interaction of this compound with Biomolecules: A Chemical Affinity Study

The chemical affinity of this compound for biomolecules is governed by its distinct structural features: the electron-withdrawing chloro-substituent, the acidic carboxyl group, the planar phenyl ring, and the constrained cis-geometry of the double bond. These features create a unique electronic and steric profile that determines its binding potential.

Quantum chemical studies of the related trans-2-chlorocinnamic acid show that the molecule possesses distinct regions of electrostatic potential, which guide non-covalent interactions like hydrogen bonding and electrostatic attraction, fundamental to chemical affinity. researchgate.net The C9 carbon (carbonyl carbon) is identified as being favorable for nucleophilic attack, indicating its potential as an electrophilic interaction site within a biological binding pocket. researchgate.net

A primary example of the specific interaction of this class of molecules is the role of cis-cinnamic acid as a potent and selective inhibitor of auxin efflux in plants. researchgate.netevitachem.com This biological activity points to a high chemical affinity for specific biomolecules, namely auxin transport proteins. The strict requirement for the cis-isomer highlights a highly specific molecular recognition event, where the geometry of the ligand is critical for binding to its biological target. researchgate.net The introduction of a chlorine atom onto the phenyl ring can further modulate this binding affinity. Halogenated substituents often enhance binding through favorable interactions within a protein's binding site or by altering the electronic properties of the molecule. researchgate.net Studies of various substituted cis-cinnamic acid analogues have shown that the type and position of the substituent significantly impact the compound's inhibitory activity, reinforcing the concept of specific chemical affinity. rsdjournal.org

Table 3: Chemical Affinity Profile of Cinnamic Acid Analogues based on Inhibitory Activity This table illustrates the chemical affinity of various cinnamic acid analogues by showcasing their inhibitory effects on biological systems, reflecting the strength of their interaction with biomolecular targets.

Compound Biological System/Target Observed Effect / Affinity Reference(s)
cis-Cinnamic AcidPlant Auxin TransportPotent inhibitor of auxin efflux, promoting lateral root formation. researchgate.netevitachem.com
trans-Cinnamic AcidPlant Auxin TransportGenerally considered inactive as an auxin efflux inhibitor. researchgate.netevitachem.com
Hydrocinnamic AcidPlant GrowthExhibits growth-inhibitory activity. researchgate.net
Halogenated Cinnamic AcidsTyrosinaseCl- binding can induce uncompetitive inhibition of the enzyme. rsdjournal.org
cis-Cinnamic AcidMycobacterium tuberculosisMore potent bactericidal activity (MBC 2.5 µg/mL) compared to the trans-isomer. nih.gov
trans-Cinnamic AcidMycobacterium tuberculosisWeaker bactericidal activity (MBC 300 µg/mL) compared to the cis-isomer. nih.gov

Degradation and Environmental Transformation Pathways of 2 Chloro Cis Cinnamic Acid: Chemical Mechanisms

Photolytic Degradation Mechanisms of 2-Chloro-cis-cinnamic Acid in Solution

The photolytic degradation of this compound in solution is primarily governed by its interaction with ultraviolet (UV) radiation. The process often begins with the photoisomerization of the cis isomer to the more stable trans isomer. cdnsciencepub.com This initial step is a common phenomenon for cinnamic acid and its derivatives upon exposure to light. cdnsciencepub.com

Further UV irradiation can lead to the cleavage of the carbon-chlorine bond, a critical step in the degradation of chlorinated aromatic compounds. This can result in the formation of radical species, which can then participate in a variety of subsequent reactions. Another potential photolytic pathway is the [2+2] cycloaddition, where two molecules of the cinnamic acid derivative react to form a cyclobutane (B1203170) ring structure, such as truxillic or truxinic acids. bilkent.edu.tr However, in solution, E/Z photoisomerization often predominates over dimerization. bilkent.edu.tr

The specific wavelengths of UV light and the presence of photosensitizers can significantly influence the degradation pathways and the resulting photoproducts. For instance, different substituted cinnamic acids exhibit varied photostability and relaxation mechanisms upon UV absorption. nih.gov

Hydrolytic Stability and Degradation Pathways of this compound

The hydrolytic stability of this compound is influenced by the strength of the carbon-chlorine bond on the vinylic carbon. Generally, vinyl halides, such as the parent structure of this compound, are less reactive towards hydrolysis than their alkyl halide counterparts. vedantu.com This reduced reactivity is attributed to the increased strength of the C-Cl bond due to the interaction of the chlorine's p-orbitals with the double bond's π-system. vedantu.com

Hydrolysis, if it occurs, would involve the cleavage of the ester linkage of any ester derivatives or the potential, albeit slow, replacement of the chlorine atom with a hydroxyl group. The rate of hydrolysis can be influenced by pH, with acidic or basic conditions potentially accelerating the reaction. stackexchange.com However, some studies on cinnamic acid derivatives have indicated good stability against hydrolysis under certain conditions. google.com The hydrolysis of the vinyl chloride moiety is generally slow, but can be promoted under acidic conditions which facilitate an SN1-type mechanism. stackexchange.comquora.com

Oxidative Degradation of this compound under Controlled Conditions

The oxidative degradation of this compound can be achieved through various advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH). acs.orgkirj.ee These radicals can attack the aromatic ring and the acrylic acid side chain. kirj.ee

One common method is ozonolysis, where ozone (O₃) reacts with the carbon-carbon double bond of the cinnamic acid. tandfonline.com This reaction typically leads to the cleavage of the double bond and the formation of aldehydes and carboxylic acids. tandfonline.commsu.edu For cinnamic acid, ozonolysis in an aqueous medium can yield benzaldehyde. tandfonline.com The presence of the chlorine substituent on the benzene (B151609) ring would likely result in the formation of 2-chlorobenzaldehyde (B119727) as a primary degradation product.

Other AOPs, such as UV/H₂O₂ and UV/chlorine, are also effective in degrading chlorinated organic compounds. nih.govacs.orgwisdomlib.org In the UV/chlorine process, UV irradiation of chlorine generates reactive radicals including •OH and chlorine radicals (•Cl), which are powerful oxidants that can degrade a wide range of organic contaminants. acs.orgroyalsocietypublishing.org These radicals can lead to the hydroxylation of the aromatic ring, cleavage of the side chain, and ultimately, mineralization to carbon dioxide and chloride ions. nih.gov

Oxidative Degradation Method Key Reactants/Conditions Primary Degradation Products (Predicted for this compound) Reference
OzonolysisOzone (O₃) in aqueous solution2-Chlorobenzaldehyde, Glyoxylic acid tandfonline.com
UV/H₂O₂UV light, Hydrogen Peroxide (H₂O₂)Hydroxylated intermediates, smaller organic acids, CO₂, Cl⁻ kirj.ee
UV/ChlorineUV light, Chlorine (HOCl/OCl⁻)2-Chlorobenzaldehyde, hydroxylated and chlorinated byproducts, CO₂, Cl⁻ acs.orgroyalsocietypublishing.org

Microbial Degradation Mechanisms of this compound: Chemical Pathways

The microbial degradation of chlorinated aromatic compounds is a key environmental process. oup.comepa.gov Bacteria have evolved diverse enzymatic pathways to break down these often xenobiotic substances. oup.comcapes.gov.br For this compound, microbial degradation would likely initiate through pathways established for cinnamic acid and other chlorinated aromatics.

A common initial step in the aerobic degradation of cinnamic acid is the β-oxidation of the side chain, leading to the formation of benzoyl-CoA. researchgate.net Alternatively, some microorganisms can hydroxylate the aromatic ring. nih.gov In the case of this compound, a crucial step would be the cleavage of the carbon-chlorine bond. This can occur either as an initial step, through hydrolytic or reductive dehalogenation, or after the initial modification of the molecule. capes.gov.br

Once the chlorine is removed, the resulting intermediates, such as catechols or protocatechuic acid, can be funneled into central metabolic pathways. epa.govnih.gov The aromatic ring is then cleaved by dioxygenase enzymes, leading to aliphatic intermediates that can be fully mineralized. researchgate.net The specific microbial strains and the environmental conditions (aerobic vs. anaerobic) will dictate the precise degradation pathway and the metabolites formed. researchgate.netnih.gov Some fungi are also capable of degrading cinnamic acid, often through decarboxylation to styrene (B11656) or conversion to benzoic acid. frontiersin.org

Proposed Microbial Degradation Step Enzyme Class Involved (Example) Potential Intermediate/Product Reference
Side-chain β-oxidationAcyl-CoA synthetase, Enoyl-CoA hydratase2-Chlorobenzoyl-CoA researchgate.net
Aromatic ring hydroxylationMonooxygenase, DioxygenaseChlorinated catechol derivatives nih.govoup.com
DehalogenationDehalogenaseCinnamic acid or hydroxylated cinnamic acid oup.com
Ring cleavageDioxygenaseAliphatic acids researchgate.net

Q & A

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodology : Conduct meta-analyses of existing studies to identify variables such as assay conditions (e.g., pH, solvent systems) or cell line specificity. Replicate experiments under standardized protocols and apply multivariate statistical models (e.g., ANOVA with post-hoc Tukey tests) to isolate confounding factors . Cross-validate findings using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies) .

Q. What experimental designs are optimal for studying the compound’s mechanism of action in enzymatic inhibition?

  • Methodology : Use kinetic assays (e.g., Michaelis-Menten plots) with varying substrate and inhibitor concentrations to determine inhibition constants (KiK_i). Pair this with molecular docking simulations to predict binding interactions in silico. Validate hypotheses via site-directed mutagenesis of target enzymes .

Q. How can this compound be adapted for in vivo pharmacokinetic studies?

  • Methodology : Develop a radiolabeled (e.g., 14C^{14}\text{C}) or fluorescently tagged derivative for tracer studies. Employ LC-MS/MS to quantify plasma and tissue concentrations over time, adjusting for metabolic byproducts. Use compartmental modeling to estimate bioavailability and half-life .

Interdisciplinary and Methodological Questions

Q. What strategies integrate computational chemistry to predict the reactivity of this compound?

  • Methodology : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and identify electrophilic sites. Validate predictions with experimental substituent-directed reactions (e.g., nucleophilic aromatic substitution) and correlate results with Hammett parameters .

Q. How should researchers address ethical and reproducibility challenges in publishing data on this compound?

  • Methodology : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles by depositing raw datasets in repositories like Zenodo. Include detailed experimental protocols (e.g., reaction times, solvent grades) and negative results to mitigate publication bias. Engage in peer-reviewed preprints for early feedback .

Data Presentation and Validation

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

  • Methodology : Apply nonlinear regression models (e.g., log-logistic curves) to estimate LD50\text{LD}_{50} values. Use bootstrap resampling to assess confidence intervals and Kolmogorov-Smirnov tests to compare distributions across replicates .

Q. How can researchers ensure methodological transparency in interdisciplinary collaborations?

  • Methodology : Adopt standardized reporting frameworks (e.g., CONSORT for biological assays, MIAME for omics data). Use version-controlled electronic lab notebooks (ELNs) and cross-disciplinary peer review to align terminology and analytical rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.